molecular formula C22H26N4O3S B2670837 3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 1216701-03-9

3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide

Cat. No. B2670837
CAS RN: 1216701-03-9
M. Wt: 426.54
InChI Key: JSPCJTUFXCSQSZ-UHFFFAOYSA-N
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Description

3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1,2,4-benzothiadiazine 1,1-dioxide is a useful research compound. Its molecular formula is C22H26N4O3S and its molecular weight is 426.54. The purity is usually 95%.
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Scientific Research Applications

Molecular Synthesis and Chemical Properties

Research has led to the discovery of new classes of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines through molecular iodine-mediated oxidative cyclization, introducing new C-N and S-N bond formation at ambient temperature (Gunaganti Naresh, R. Kant, T. Narender, 2014). This underscores the compound's versatility in synthesis reactions.

Antimicrobial Activity

Novel 3-methyl-N"-(2-oxoindolin-3-ylidene)-4H-benzo[b][1,4]thiazine-2-carbohydrazides have been synthesized and demonstrated promising antifungal and antibacterial activity, highlighting the potential for pharmaceutical applications focusing on combating microbial infections (A. Sonawane, Y. Pawar, P. Nagle, P. Mahulikar, D. More, 2009).

Thermal Behavior and Crystal Forms

A study on the potential biologically active 2-[3-(4-phenyl-1-piperazinyl)propyl]-3-(4-substituted-benzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxides revealed multiple crystal forms through differential scanning calorimetry (DSC), suggesting the existence of dynamic proton transfer between possible tautomeric forms (E. Krzyżak, B. Szczęśniak-Sięga, W. Malinka, 2013).

Synthesis of Cyclic Sulfonamides

Cyclic sulfonamides, specifically substituted 2,3,3a,4,5,7a-hexahydrobenzo[d]isothiazole 1,1-dioxides and 3,4,4a,5,6,8a-hexahydro-2H-benzo[e][1,2]thiazine 1,1-dioxides, were synthesized by the thermal Diels-Alder reaction of triene derivatives, showing promise for medicinal and industrial applications due to their novel structures (I. Greig, M. Tozer, P. T. Wright, 2001).

Anion Receptors and Transporters

Studies have shown that compounds containing cyanoguanidine and 3-amino-1,2,4-benzothiadiazine-1,1-dioxide exhibit significant affinity for oxo-anions in organic solutions and function as transmembrane chloride/nitrate antiporters, highlighting their potential in biochemical applications (Marco Wenzel, M. Light, A. Davis, Philip A. Gale, 2011).

properties

IUPAC Name

4-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-3-methyl-1-(4-phenylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S/c1-17(15-21-23-19-9-5-6-10-20(19)30(28,29)24-21)16-22(27)26-13-11-25(12-14-26)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSPCJTUFXCSQSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=NS(=O)(=O)C2=CC=CC=C2N1)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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